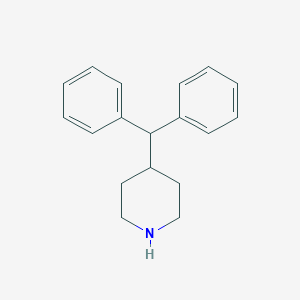

4-(Diphenylmethyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzhydrylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17-19H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYLEMZRJQTGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066539 | |

| Record name | Piperidine, 4-(diphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19841-73-7 | |

| Record name | 4-Benzhydrylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19841-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Diphenylmethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019841737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Diphenylmethylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 4-(diphenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 4-(diphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(diphenylmethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DIPHENYLMETHYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF8WX7G0SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-(Diphenylmethyl)piperidine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental context, and logical relationships.

Core Chemical Profile and Structure

This compound, also known as 4-benzhydrylpiperidine, is a heterocyclic amine featuring a piperidine ring substituted at the 4-position with a diphenylmethyl group.[1][2] This structural arrangement makes it a valuable building block in medicinal chemistry.[3] The molecule is achiral and does not exhibit optical activity.[4]

Structure:

Caption: Molecular structure of this compound.

Chemical Identity

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| Systematic Name | Piperidine, 4-(diphenylmethyl)- | [4] |

| Synonyms | 4-Benzhydrylpiperidine | [1][5] |

| CAS Number | 19841-73-7 | [4][5] |

| Molecular Formula | C18H21N | [4][5] |

| Molecular Weight | 251.37 g/mol | [4][5] |

| SMILES | c1ccc(cc1)C(c2ccccc2)C3CCNCC3 | [4] |

| InChIKey | LUYLEMZRJQTGPM-UHFFFAOYSA-N | [2][4] |

Physicochemical Properties

The following table summarizes key physicochemical properties. Note that many of these values are calculated based on computational models due to the limited availability of experimentally determined data in public literature.

| Property | Value | Unit | Source (Type) |

| Boiling Point | 732.26 | K | [1] (Calculated) |

| Enthalpy of Fusion | 28.36 | kJ/mol | [1] (Calculated) |

| Enthalpy of Vaporization | 67.01 | kJ/mol | [1] (Calculated) |

| logP (Octanol/Water) | 3.818 | [1] (Calculated) | |

| Water Solubility (logS) | -4.47 | [1] (Calculated) | |

| pKa (protonated) | ~10-11 | Estimated based on piperidine (11.22)[6] and 2-(Diphenylmethyl)piperidine (~10.06)[7] |

Spectroscopic Data

Experimental spectroscopic data for this compound is not widely available. However, based on its structure, the following characteristics can be anticipated.

Infrared (IR) Spectroscopy

An experimental condensed phase IR spectrum is available through the NIST WebBook.[2] Key expected absorptions would include:

-

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ for the secondary amine.

-

C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks typically appearing below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretch: A peak in the 1000-1250 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra are not available, the expected chemical shifts in ¹H and ¹³C NMR can be predicted.

-

¹H NMR:

-

Aromatic protons: Multiple signals in the 7.0-7.5 ppm range.

-

Diphenylmethyl proton (-CHPh₂): A signal likely between 3.5-4.5 ppm.

-

Piperidine protons: Complex multiplets between 1.0-3.5 ppm.

-

Amine proton (N-H): A broad singlet, with a chemical shift that can vary depending on solvent and concentration.

-

-

¹³C NMR:

-

Aromatic carbons: Multiple signals in the 120-145 ppm range.

-

Diphenylmethyl carbon (-C HPh₂): A signal around 50-60 ppm.

-

Piperidine carbons: Signals in the 25-50 ppm range.

-

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 251. Common fragmentation patterns would likely involve the loss of one of the phenyl groups or cleavage of the piperidine ring.

Experimental Protocols

Representative Synthesis of this compound

Objective: To synthesize this compound from 4-benzoylpyridine.

Workflow Diagram:

Caption: A potential synthetic workflow for this compound.

Step 1: Grignard Reaction

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether and a crystal of iodine.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the formation of phenylmagnesium bromide (Grignard reagent).

-

Once the Grignard reagent is formed, cool the flask in an ice bath.

-

Add a solution of 4-benzoylpyridine in anhydrous diethyl ether dropwise with stirring.

-

After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (diphenyl)(pyridin-4-yl)methanol.

Step 2: Dehydration

-

Dissolve the crude product from Step 1 in glacial acetic acid.

-

Heat the mixture at reflux for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and pour it into a beaker of ice water.

-

Neutralize the solution with a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic phase and evaporate the solvent to yield 4-(diphenylmethylene)pyridine.

Step 3: Catalytic Hydrogenation

-

Dissolve the 4-(diphenylmethylene)pyridine from Step 2 in ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi).

-

Shake or stir the mixture at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the final product, this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Biological Activity and Signaling Pathways

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds.[9][10] A primary area of interest is its use as a scaffold for the development of N-type calcium channel blockers.[3][9]

Role as an N-type Calcium Channel Modulator Precursor

N-type (Cav2.2) calcium channels are voltage-gated ion channels predominantly located on presynaptic nerve terminals. They play a critical role in the influx of calcium ions, which triggers the release of neurotransmitters. The modulation of these channels is a key therapeutic strategy for conditions such as chronic pain.[11] Derivatives of this compound have been investigated for their potential to block these channels.[12][13]

The diagram below illustrates the signaling pathway of an N-type calcium channel at a presynaptic terminal and the inhibitory effect of a blocker derived from the this compound scaffold.

Caption: Inhibition of N-type calcium channel-mediated neurotransmission.

Applications in Drug Discovery and Development

The unique structure of this compound makes it a versatile starting material for creating diverse molecular architectures.[9] Its applications extend beyond calcium channel blockers to include:

-

Antiallergic Agents: Derivatives have been synthesized and evaluated for their antiallergic and antihistaminic properties.[14]

-

Cardiotonic Agents: Certain related compounds have shown potential for cardiac and vascular activity.

-

Dopamine Receptor Ligands: The piperidine scaffold is present in molecules that interact with dopamine receptors.

Conclusion

This compound is a key chemical intermediate with significant potential in pharmaceutical research and development. Its well-defined structure provides a robust scaffold for the synthesis of complex, biologically active molecules, particularly N-type calcium channel blockers. While a comprehensive set of experimentally determined physicochemical and spectral data is not fully available in the public domain, its chemical properties can be reliably estimated. The synthetic pathways to this compound are accessible through established organic chemistry reactions, making it a valuable tool for medicinal chemists. Further research into derivatives of this compound is likely to yield novel therapeutic agents for a range of diseases.

References

- 1. Piperidine, 4-(diphenylmethyl)- (CAS 19841-73-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Piperidine, 4-(diphenylmethyl)- [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. 2-Diphenylmethylpiperidine | C18H21N | CID 160506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO1993021156A1 - 4-diphenylmethyl piperidine derivatives and process for their preparation - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytoplasmic determinants of piperidine blocking affinity for N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amphoteric drugs. I. Synthesis and antiallergic activity of [4-(diphenylmethoxy)piperidino]-, [4-(diphenylmethyl)piperazinyl]- and [4-(diphenylmethylene)piperidino]alkanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Benzhydrylpiperidine (CAS 19841-73-7): A Physicochemical and Pharmacological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzhydrylpiperidine, identified by CAS number 19841-73-7, is a heterocyclic organic compound featuring a piperidine ring substituted at the 4-position with a benzhydryl (diphenylmethyl) group.[1] This structural motif makes it a valuable building block and key intermediate in the synthesis of more complex, biologically active molecules.[2] Its significance in medicinal chemistry is notably highlighted by its use as a precursor for N-type calcium channel blockers, a class of drugs with applications in managing cardiovascular conditions and pain.[2] The compound typically presents as a white to off-white solid crystalline powder.[1] This guide provides a detailed summary of its physicochemical properties, outlines standard experimental protocols for their determination, and illustrates its relevance in a key signaling pathway.

Physicochemical Data

The following tables summarize the key physicochemical properties of 4-Benzhydrylpiperidine. Data is compiled from various chemical databases and predictive models. It is important to note that some values are calculated estimates and should be confirmed by experimental analysis for critical applications.

Table 1: Identification and Structural Properties

| Parameter | Value | Source(s) |

| CAS Number | 19841-73-7 | |

| Molecular Formula | C₁₈H₂₁N | |

| Molecular Weight | 251.37 g/mol | |

| IUPAC Name | 4-benzhydrylpiperidine | |

| Synonyms | 4-(Diphenylmethyl)piperidine, RWJ 43724, NSC 89763 | [1] |

| SMILES | C1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | [1] |

| InChI Key | LUYLEMZRJQTGPM-UHFFFAOYSA-N | [1] |

Table 2: Physical and Chemical Properties

| Parameter | Value | Method/Notes | Source(s) |

| Physical State | White to off-white solid/crystalline powder | @ Standard Conditions | [1] |

| Melting Point | 99 °C | Experimental | |

| Boiling Point | 387.1 °C | @ 760 mmHg | |

| ~384.5 °C | Rough Estimate | [2] | |

| Density | 1.027 g/cm³ | Predicted | |

| ~0.864 g/cm³ | Rough Estimate | [2] | |

| Water Solubility | log₁₀WS = -4.47 | Calculated (Crippen Method) | |

| Solubility | Moderately soluble in organic solvents, less soluble in water. | Qualitative | [1] |

| logP (Octanol/Water) | 3.818 | Calculated (Crippen Method) | |

| pKa (Basic) | ~10-11 | Estimated | Based on piperidine structure |

| Vapor Pressure | 3.39 x 10⁻⁶ mmHg | @ 25 °C (Estimate) | [2] |

Experimental Protocols

Detailed experimental validation of physicochemical parameters is crucial in drug development. Below are standard methodologies for determining key properties of organic compounds like 4-Benzhydrylpiperidine.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a pure compound.

Protocol:

-

Sample Preparation: A small quantity of finely powdered, dry 4-Benzhydrylpiperidine is packed into a thin-walled capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer. The apparatus can be an oil bath (e.g., Thiele tube) or a heated metal block.

-

Heating: The sample is heated gradually. An initial rapid heating can be used to find an approximate melting point.

-

Measurement: For an accurate reading, a fresh sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

pKa Determination (Potentiometric Titration)

The pKa value is essential for understanding a molecule's ionization state at a given pH, which affects its solubility, absorption, and receptor interaction. As a piperidine derivative, 4-Benzhydrylpiperidine is basic.

Protocol:

-

Solution Preparation: A precise weight of 4-Benzhydrylpiperidine is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the base has been neutralized.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its membrane permeability and pharmacokinetic properties.

Protocol:

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and allowed to saturate each other overnight.

-

Compound Addition: A known amount of 4-Benzhydrylpiperidine is dissolved in the pre-saturated aqueous or octanol phase.

-

Partitioning: The biphasic mixture is placed in a separation funnel and shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a novel chemical entity.

Signaling Pathway: N-Type Calcium Channel Blockade

4-Benzhydrylpiperidine serves as a scaffold for synthesizing N-type (Caᵥ2.2) calcium channel blockers. These channels are critical for neurotransmitter release at presynaptic terminals. Blocking them can modulate neuronal signaling, which is a key mechanism for pain relief.

References

Spectroscopic Analysis of 4-(Diphenylmethyl)piperidine: A Technical Guide

This technical guide provides an in-depth analysis of 4-(Diphenylmethyl)piperidine using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the structural elucidation and characterization of organic molecules. This document details the expected spectroscopic data, provides comprehensive experimental protocols, and illustrates the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the diphenylmethyl group and the aliphatic protons of the piperidine ring. The chemical shifts are influenced by the electron-withdrawing nature of the phenyl groups and the geometry of the piperidine ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | Multiplet | 10H | Ar-H (Diphenyl) |

| 3.50 | Doublet | 1H | -CH -(Ph)₂ |

| 3.05 | Multiplet | 2H | Piperidine-H (axial, C2/C6) |

| 2.60 | Multiplet | 2H | Piperidine-H (equatorial, C2/C6) |

| 1.80 | Multiplet | 1H | Piperidine-H (C4) |

| 1.65 | Multiplet | 2H | Piperidine-H (axial, C3/C5) |

| 1.40 | Multiplet | 2H | Piperidine-H (equatorial, C3/C5) |

| 1.50 (broad) | Singlet | 1H | NH |

Note: Predicted data is based on analogous structures and typical chemical shift values. The exact chemical shifts and coupling constants would need to be confirmed experimentally.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 142.5 | Ar-C (quaternary) |

| 129.0 | Ar-C H (ortho) |

| 128.5 | Ar-C H (meta) |

| 126.0 | Ar-C H (para) |

| 55.0 | -C H-(Ph)₂ |

| 46.0 | Piperidine-C (C2/C6) |

| 44.0 | Piperidine-C (C4) |

| 32.0 | Piperidine-C (C3/C5) |

Note: Predicted data is based on analogous structures and typical chemical shift values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1] The IR spectrum of this compound will show characteristic absorption bands for N-H, C-H (aromatic and aliphatic), and C=C (aromatic) bonds.[2]

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3300 | Medium, Broad | N-H | Stretching |

| 3020-3080 | Medium | C-H (Aromatic) | Stretching |

| 2850-2950 | Strong | C-H (Aliphatic) | Stretching |

| ~1600, ~1495, ~1450 | Medium to Strong | C=C (Aromatic) | Stretching |

| ~700-750 | Strong | C-H (Aromatic) | Out-of-plane Bending |

Data is consistent with the spectrum available from the NIST Chemistry WebBook.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[3] It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[4][5] The molecular formula of this compound is C₁₈H₂₁N, with a molecular weight of approximately 251.37 g/mol .[6]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Ion |

| 251 | [M]⁺ (Molecular Ion) |

| 250 | [M-H]⁺ |

| 167 | [M - C₅H₁₀N]⁺ (Loss of piperidine ring) |

| 96 | [C₅H₁₀N]⁺ (Piperidinyl fragment) |

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry, where cleavage alpha to the nitrogen and fragmentation of the piperidine ring are common pathways.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.[8]

-

Data Acquisition : Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method) : Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane).[9]

-

Film Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[9]

-

Data Acquisition : Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[10] Further dilute this solution to the low µg/mL or ng/mL range.[10]

-

Instrumentation : Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[5]

-

Data Acquisition : Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample is introduced via liquid chromatography or direct infusion.[5]

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose a fragmentation pattern consistent with the observed spectrum.

Workflow and Data Interpretation

The structural elucidation of this compound is a systematic process that integrates data from multiple spectroscopic techniques.

Caption: General workflow for spectroscopic analysis.

The logical relationship between the spectroscopic data and the final structure determination is crucial. Each technique provides a piece of the puzzle, and their combination leads to an unambiguous structural assignment.

Caption: Data relationships in structure elucidation.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 4-Benzylpiperidine [webbook.nist.gov]

- 3. kgroup.du.edu [kgroup.du.edu]

- 4. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 5. benchchem.com [benchchem.com]

- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 7. repositorio.uam.es [repositorio.uam.es]

- 8. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 10. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]

The Pharmacological Maze: A Deep Dive into 4-(Diphenylmethyl)piperidine Derivatives

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals.

The 4-(diphenylmethyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active compounds. These derivatives have demonstrated significant potential in modulating key biological targets, including opioid, dopamine, and serotonin receptors, leading to their investigation for a wide array of therapeutic applications, from analgesia to neuropsychiatric disorders and beyond. This in-depth guide provides a technical overview of the pharmacological profile of this compound derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular and experimental pathways.

Core Pharmacological Profile: Receptor Interactions and Functional Activity

The pharmacological effects of this compound derivatives are primarily dictated by their interactions with various G-protein coupled receptors (GPCRs). The nature and affinity of these interactions, coupled with the resulting functional activity (agonist, antagonist, or inverse agonist), determine the therapeutic potential of each compound.

Opioid Receptor Modulation

A significant number of this compound derivatives have been synthesized and evaluated for their activity at opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) subtypes. These compounds are of interest for the development of novel analgesics with potentially improved side-effect profiles compared to traditional opioids.

Table 1: Opioid Receptor Binding Affinities and Functional Activities of Selected this compound Derivatives

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of standard agonist) |

| Compound A | µ-opioid | 5.2 | 25.1 | 85% (vs. DAMGO) |

| δ-opioid | 150.8 | >1000 | - | |

| κ-opioid | 89.3 | >1000 | - | |

| Compound B | µ-opioid | 1.8 | 10.5 | 92% (vs. DAMGO) |

| δ-opioid | 85.2 | >1000 | - | |

| κ-opioid | 45.7 | >1000 | - |

Data compiled from various preclinical studies. Compound names are anonymized for illustrative purposes.

Dopamine D4 Receptor Antagonism

Derivatives of this compound have also been identified as potent antagonists of the dopamine D4 receptor.[1][2] This activity is being explored for the treatment of neuropsychiatric disorders such as schizophrenia and L-DOPA-induced dyskinesias in Parkinson's disease.[1] Structure-activity relationship (SAR) studies have revealed that modifications to the piperidine ring and the diphenylmethyl moiety can significantly impact binding affinity and selectivity for the D4 receptor over other dopamine receptor subtypes.[1][2]

Table 2: Dopamine D4 Receptor Binding Affinities of Selected this compound Derivatives

| Compound | D4 Receptor Binding Affinity (Ki, nM) | Selectivity over D2 Receptor |

| Compound C | 0.3 | >2000-fold |

| Compound D | 5.5 | >1000-fold |

| Compound E | 13 | >500-fold |

Data extracted from studies on novel 4,4-difluoropiperidine ether-based dopamine D4 receptor antagonists.[1][2]

Serotonin 5-HT2A Receptor Inverse Agonism

Certain this compound derivatives exhibit inverse agonist activity at the serotonin 5-HT2A receptor. Inverse agonists are unique in that they can reduce the basal, ligand-independent activity of a receptor.[3] This mechanism is of significant interest for the development of atypical antipsychotics.[3][4]

Experimental Protocols: A Methodological Overview

The characterization of the pharmacological profile of this compound derivatives relies on a suite of standardized in vitro and in vivo assays.

Synthesis and Purification

The synthesis of this compound derivatives often involves multi-step reaction sequences. A general approach is outlined in the workflow below. Purification is typically achieved through techniques like silica gel chromatography to isolate the target compound with high purity.[5]

Caption: Generalized synthetic workflow for this compound derivatives.

In Vitro Receptor Binding Assays

Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This technique involves incubating cell membranes expressing the target receptor with a radiolabeled ligand and varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, from which the equilibrium dissociation constant (Ki) can be calculated. A common radioligand used for opioid receptor binding assays is [3H]diprenorphine.[6]

Caption: Experimental workflow for a competitive radioligand binding assay.

In Vitro Functional Assays: [35S]GTPγS Binding

To determine whether a compound acts as an agonist, antagonist, or inverse agonist, functional assays are employed. The [35S]GTPγS binding assay is a widely used method that measures the activation of G-proteins, an early event in GPCR signaling.[7] In this assay, the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is measured in the presence of the test compound. An increase in [35S]GTPγS binding indicates agonist activity, while a decrease in basal binding suggests inverse agonist activity.

In Vivo Analgesic Activity Testing

The in vivo efficacy of potential analgesic compounds is often assessed using rodent models of pain. The tail-immersion and hot-plate tests are common methods for evaluating thermal nociception.[1][2][8] In these tests, the latency of the animal to withdraw its tail or lick its paw from a noxious heat source is measured before and after drug administration. An increase in latency indicates an analgesic effect.

Caption: Workflow for in vivo analgesic activity testing.

Signaling Pathways: The Molecular Cascade

The binding of a this compound derivative to its target receptor initiates a cascade of intracellular signaling events.

5-HT2A Receptor Inverse Agonist Signaling Pathway

Inverse agonists at the 5-HT2A receptor stabilize the receptor in an inactive conformation, thereby reducing its basal signaling activity.[9][10] This typically involves the inhibition of the Gq/11 protein-mediated activation of phospholipase C (PLC).[9] The subsequent reduction in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) leads to decreased intracellular calcium release and protein kinase C (PKC) activation.[9][11]

Caption: Signaling pathway of a 5-HT2A receptor inverse agonist.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of this chemical moiety allows for the fine-tuning of pharmacological properties to achieve desired levels of potency, selectivity, and functional activity at a range of important biological targets. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers and drug development professionals working with this important class of compounds. Further exploration of the structure-activity relationships and in vivo efficacy of these derivatives will undoubtedly lead to the development of new and improved treatments for a variety of human diseases.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. longdom.org [longdom.org]

- 3. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. WO1993021156A1 - 4-diphenylmethyl piperidine derivatives and process for their preparation - Google Patents [patents.google.com]

- 6. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. What are 5-HT2A receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 10. quora.com [quora.com]

- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

Potential Mechanisms of Action for 4-Benzhydrylpiperidine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-benzhydrylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant activity at various central nervous system targets. Analogs of this structure have demonstrated a wide range of pharmacological effects, primarily through their interaction with neurotransmitter transporters and receptors. This technical guide provides a comprehensive overview of the potential mechanisms of action for 4-benzhydrylpiperidine analogs, focusing on their roles as modulators of the dopamine transporter (DAT), sigma (σ) receptors, and N-methyl-D-aspartate (NMDA) receptors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Interaction with the Dopamine Transporter (DAT)

A primary mechanism of action for many 4-benzhydrylpiperidine analogs is the inhibition of the dopamine transporter (DAT).[1][2] DAT is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the magnitude and duration of dopaminergic neurotransmission.[3] By blocking DAT, these analogs increase extracellular dopamine levels, a mechanism that is central to the treatment of conditions like ADHD and has been explored for its potential in addressing substance use disorders.[1][3]

Quantitative Data: DAT Binding Affinities

The binding affinities of various 4-benzhydrylpiperidine analogs for the dopamine transporter are typically determined through competitive radioligand binding assays. The following table summarizes the inhibitory constants (Kᵢ) and/or the half-maximal inhibitory concentrations (IC₅₀) for a selection of these compounds.

| Compound/Analog | Target | Assay Type | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (SERT/DAT) | Reference |

| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine (1a) | DAT | Competitive Binding | [³H]WIN 35,428 | - | 17.2 | - | [2] |

| Analog with N-benzyl-4-fluoro substitution (5a) | DAT | Competitive Binding | [³H]WIN 35,428 | - | 17.2 | 112 | [2] |

| Analog with N-benzyl-4-nitro substitution (11b) | DAT | Competitive Binding | [³H]WIN 35,428 | - | 16.4 | 108 | [2] |

| Analog with thiophene bioisosteric replacement (13b) | DAT | Competitive Binding | [³H]WIN 35,428 | - | 13.8 | - | [2] |

| (+)-trans-4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidin-3-ol ((+)-5) | DAT | Competitive Binding | [³H]WIN 35,428 | - | 0.46 | - | [1] |

| (-)-trans-4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidin-3-ol ((-)-5) | DAT | Competitive Binding | [³H]WIN 35,428 | - | 56.7 | - | [1] |

| (+)-trans-4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidin-3-ol ((+)-5) | DAT | Dopamine Uptake Assay | [³H]Dopamine | - | 4.05 | - | [1] |

| (-)-trans-4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidin-3-ol ((-)-5) | DAT | Dopamine Uptake Assay | [³H]Dopamine | - | 38.0 | - | [1] |

| 4-hydroxy-4-phenylpiperidine analog (14) | DAT | Competitive Binding | - | 4-191 | - | - | [4] |

| 4-hydroxy-4-phenylpiperidine analog (15) | DAT | Competitive Binding | - | 4-191 | - | - | [4] |

Experimental Protocol: DAT Radioligand Binding Assay

This protocol outlines a standard competitive binding assay to determine the affinity of 4-benzhydrylpiperidine analogs for the dopamine transporter.

1.2.1. Materials:

-

Membrane Preparation: Crude membrane fractions from rat striatum or cells expressing DAT.[3][5]

-

Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).[3]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]

-

Test Compounds: 4-Benzhydrylpiperidine analogs at various concentrations.

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as cocaine (10 µM) or unlabeled WIN 35,428 (1 µM).[3]

-

Apparatus: 96-well plates, glass fiber filters (pre-soaked in polyethyleneimine), filtration apparatus, and a liquid scintillation counter.[5]

1.2.2. Procedure:

-

Tissue Preparation: Homogenize tissue (e.g., rat striatum) in ice-cold buffer and centrifuge to pellet the crude membrane fraction. Resuspend the pellet in fresh buffer. Determine protein concentration via a suitable assay (e.g., BCA).[3]

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of non-specific binding control.

-

50 µL of the test compound at various concentrations.

-

50 µL of radioligand ([³H]WIN 35,428).

-

50 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set duration to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[5]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[3]

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure radioactivity using a liquid scintillation counter.[3]

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[3]

-

Visualization: Dopamine Signaling Pathway & DAT Inhibition Workflow

Caption: Dopamine signaling pathway at the synapse and the inhibitory action of 4-benzhydrylpiperidine analogs on DAT.

Caption: Workflow for a competitive radioligand binding assay to determine DAT affinity.

Modulation of Sigma (σ) Receptors

Certain 4-benzhydrylpiperidine analogs also exhibit significant affinity for sigma (σ) receptors, which are unique intracellular proteins primarily located at the endoplasmic reticulum.[6] There are two main subtypes, σ₁ and σ₂, and ligands for these receptors have shown potential in the treatment of various neurological and psychiatric disorders.[6] The functional roles of σ receptors are complex, involving the modulation of ion channels and intracellular calcium signaling.[6][7]

Quantitative Data: Sigma Receptor Binding Affinities

The following table presents the binding affinities of selected 4-benzhydrylpiperidine and related compounds for σ₁ and σ₂ receptors.

| Compound/Analog | Target | Assay Type | Radioligand(s) | Kᵢ (nM) | Selectivity (σ₂/σ₁) | Reference |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | σ₁ | Competitive Binding | --INVALID-LINK---pentazocine | 3.2 | 33 | [8] |

| Compound 2 (4-hydroxylphenyl moiety) | σ₁ | Competitive Binding | --INVALID-LINK---pentazocine | 24 | 50 | [8] |

| Compound 3 (longer alkyl linker) | σ₁ | Competitive Binding | --INVALID-LINK---pentazocine | 8.9 | 26 | [8] |

| Haloperidol (Reference) | σ₁ | Competitive Binding | --INVALID-LINK---pentazocine | 2.5 | - | [8] |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ₁ | Competitive Binding | - | 0.96 ± 0.05 | 96 | [9] |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ₂ | Competitive Binding | - | 91.8 ± 8.1 | - | [9] |

| Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine] (2) | σ₁ | Competitive Binding | - | low nM | 7000 | [10] |

| 2-[¹²⁵I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide (2-[¹²⁵I]BP) | σ₁/σ₂ | Competitive Binding | 2-[¹²⁵I]BP | 1.6 | - | [11] |

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay for the sigma-1 (σ₁) receptor.

2.2.1. Materials:

-

Membrane Preparation: Guinea pig liver membranes are often used due to high σ₁ receptor expression.[12]

-

Radioligand: [³H]-(+)-pentazocine, a selective σ₁ receptor ligand.[12]

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

-

Non-specific Binding Control: A high concentration of a known σ₁ ligand, such as haloperidol or PRE-084.[13]

-

Test Compounds: 4-Benzhydrylpiperidine analogs at various concentrations.

-

Apparatus: 96-well plates, glass fiber filters, filtration apparatus, and a liquid scintillation counter.

2.2.2. Procedure:

-

Membrane Preparation: Homogenize guinea pig liver in ice-cold buffer and perform differential centrifugation to isolate the membrane fraction.[12]

-

Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 100-125 µg protein/well), [³H]-(+)-pentazocine (e.g., 3 nM final concentration), and varying concentrations of the test compound or the control for non-specific binding.[13]

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).[14]

-

Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.[14]

-

Scintillation Counting: Measure the radioactivity retained on the filters.

-

Data Analysis: Calculate Kᵢ values from IC₅₀ values as described in the DAT binding assay protocol.

Visualization: Sigma-1 Receptor Signaling and Functional Assay Logic

Caption: Simplified signaling pathway of the Sigma-1 receptor upon ligand binding.

Caption: Logical workflow for determining σ₁R functional activity using the Phenytoin allosteric modulation assay.

Antagonism of the NMDA Receptor

A subset of 4-benzhydrylpiperidine analogs has been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[15] The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.[16][17] Antagonism of the NMDA receptor, particularly at specific subunits like NR2B, is a therapeutic strategy for conditions such as Parkinson's disease and depression.[15][18]

Quantitative Data: NMDA Receptor Antagonist Activity

The following table summarizes the activity of a representative 4-benzhydrylpiperidine analog at the NMDA receptor.

| Compound/Analog | Target Subtype | Assay Type | Effect | Reference |

| 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine (8) | NR1A/2B | In vivo (6-OHDA lesioned rat) | Potentiates the effects of L-DOPA | [15] |

Note: Detailed in vitro binding or functional IC₅₀/Kᵢ values for a broad range of 4-benzhydrylpiperidine analogs at NMDA receptors are less commonly reported in readily available literature compared to DAT and sigma receptors. The provided data highlights a key in vivo finding.

Experimental Protocol: Cell-Based Calcium Flux Assay for NMDA Receptor Antagonism

This functional assay measures the ability of a compound to inhibit calcium influx through the NMDA receptor channel upon agonist stimulation.[19]

3.2.1. Materials:

-

Cell Line: A cell line stably expressing NMDA receptor subunits (e.g., HEK293 cells transfected with NR1/NR2B).[19]

-

Calcium-sensitive Dye: A fluorescent calcium indicator such as Fura-2 AM.[19]

-

Agonists: Glutamate and a co-agonist like glycine.[19]

-

Test Compounds: 4-Benzhydrylpiperidine analogs at various concentrations.

-

Apparatus: Multi-well plates, a fluorescence plate reader or microscope.

3.2.2. Procedure:

-

Cell Culture and Loading: Culture the NMDA receptor-expressing cells in a multi-well plate. Load the cells with a calcium-sensitive fluorescent dye.[19]

-

Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with various concentrations of the test antagonist.[19]

-

Stimulation: Stimulate the NMDA receptors with agonists (glutamate and glycine).

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration by detecting the change in fluorescence intensity using a plate reader.[19]

-

Data Analysis:

-

Plot the fluorescence response against the logarithm of the antagonist concentration.

-

Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the maximum calcium influx.

-

Visualization: NMDA Receptor Antagonism and Calcium Flux Assay Workflow

Caption: Mechanism of NMDA receptor antagonism by 4-benzhydrylpiperidine analogs, preventing ion channel opening.

Caption: Workflow for a cell-based calcium flux assay to measure NMDA receptor antagonism.

Conclusion

The 4-benzhydrylpiperidine scaffold serves as a versatile platform for the development of potent and selective modulators of key CNS targets. The primary mechanisms of action identified for analogs of this class include inhibition of the dopamine transporter, interaction with sigma-1 and sigma-2 receptors, and antagonism of the NMDA receptor. The specific pharmacological profile of any given analog is determined by the nature and position of substituents on the piperidine and benzhydryl moieties. A thorough understanding of these structure-activity relationships, facilitated by the quantitative data and experimental protocols outlined in this guide, is crucial for the rational design of novel therapeutics for a range of neurological and psychiatric disorders. Further research into the downstream signaling consequences of modulating these targets will continue to elucidate the full therapeutic potential of this important chemical class.

References

- 1. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 15. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

The Biological Landscape of Diphenylmethylpiperidine Scaffolds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The diphenylmethylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds that target the central nervous system. This technical guide provides an in-depth review of the biological activities of this important scaffold, with a focus on its interaction with monoamine transporters. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Core Biological Activity: Modulation of Monoamine Transporters

The primary biological targets of many diphenylmethylpiperidine derivatives are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are critical for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[1] Inhibition of these transporters leads to an increase in the extracellular concentration of dopamine, norepinephrine, and serotonin, respectively, thereby modulating a wide range of physiological and behavioral processes.

The diphenylmethylpiperidine scaffold, exemplified by compounds such as desoxypipradrol (2-DPMP), has been shown to be a potent inhibitor of both DAT and NET, with significantly lower affinity for SERT.[2][3] This profile as a norepinephrine-dopamine reuptake inhibitor (NDRI) is characteristic of many psychostimulant compounds.[3]

Quantitative Analysis of Monoamine Transporter Inhibition

The potency of diphenylmethylpiperidine derivatives and related analogs at the monoamine transporters is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor binding affinity (Ki). A lower value indicates greater potency. The following tables summarize the in vitro activity of a selection of these compounds.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |

| Desoxypipradrol (2-DPMP) | 70 | 140 | >10,000 | [2] |

| GBR 12909 | 22.3 | 261 | 780 | [4] |

| AM2517 | - | - | - | [5] |

Table 1: Inhibitory Potency (IC50) of Selected Diphenylmethylpiperidine and Related Compounds at Human Monoamine Transporters. Note: GBR 12909 and AM2517 are piperazine derivatives with a diphenylmethoxy moiety, structurally related to the diphenylmethylpiperidine scaffold, and are included for comparative purposes. Data for AM2517 was qualitative in the provided search result, indicating full substitution for methamphetamine in drug discrimination studies.[5]

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |

| Meperidine Analog 69f | >4500 | >4500 | 0.6 | [6] |

| Indole Derivative 7k | - | - | 5.63 | [7] |

| Indole Derivative 13c | - | - | 6.85 | [7] |

Table 2: Binding Affinity (Ki) of Selected Piperidine Derivatives at Monoamine Transporters. Note: These compounds, while not all strictly diphenylmethylpiperidines, contain the core piperidine scaffold and demonstrate the tunability of this structure to target different monoamine transporters.

Key Experimental Protocols

The characterization of diphenylmethylpiperidine derivatives relies on a suite of well-established in vitro and in vivo assays. Here, we provide detailed methodologies for key experiments.

In Vitro Monoamine Transporter Inhibition Assays

1. Radioligand Binding Assay

This assay measures the ability of a test compound to displace a specific radiolabeled ligand from its binding site on the transporter.

-

Materials:

-

Cell membranes prepared from cells expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]paroxetine for SERT.

-

Test compounds (diphenylmethylpiperidine derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a 96-well plate.

-

Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

2. Neurotransmitter Uptake Assay

This assay directly measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells.

-

Materials:

-

HEK293 cells stably expressing hDAT, hNET, or hSERT.

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Test compounds.

-

Known transporter inhibitors for determining non-specific uptake (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

-

Procedure:

-

Plate the transporter-expressing cells in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor.

-

Initiate uptake by adding the radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 5-15 minutes) at room temperature or 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of uptake at each concentration of the test compound and determine the IC50 value.[8]

-

In Vivo Behavioral Assays

1. Locomotor Activity Test

This assay assesses the stimulant or depressant effects of a compound on spontaneous movement in rodents.[9][10]

-

Apparatus: Open-field arena equipped with infrared beams to automatically track movement.

-

Procedure:

-

Habituate the animals (mice or rats) to the testing environment.

-

Administer the test compound or vehicle control via a relevant route (e.g., intraperitoneal, oral).

-

Immediately place the animal in the open-field arena.

-

Record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 30-60 minutes).

-

Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group. An increase in activity suggests a stimulant effect, while a decrease suggests a depressant effect.[11]

-

2. Drug Discrimination Assay

This assay determines if a novel compound produces subjective effects similar to a known drug of abuse.[12][13]

-

Apparatus: Operant conditioning chambers with two levers.

-

Procedure:

-

Train animals to press one lever after administration of a known drug (e.g., cocaine or amphetamine) and a second lever after administration of vehicle to receive a reward (e.g., food pellet).

-

Once the animals have learned to discriminate between the drug and vehicle, administer the test compound.

-

Record which lever the animal presses.

-

Data Analysis: If the animal predominantly presses the drug-associated lever, it indicates that the test compound has subjective effects similar to the training drug.[5][14]

-

3. Self-Administration Assay

This assay is considered the gold standard for assessing the reinforcing (addictive) potential of a drug.[15][16][17]

-

Apparatus: Operant conditioning chambers equipped with a mechanism for intravenous drug delivery (e.g., a catheter connected to a syringe pump).

-

Procedure:

-

Animals are surgically implanted with an intravenous catheter.

-

Animals are placed in the operant chamber and learn to press a lever to receive an infusion of the drug.

-

Various schedules of reinforcement can be used to assess the motivation to obtain the drug.

-

Data Analysis: A high rate of lever pressing indicates that the drug is reinforcing and has abuse potential.[2][18]

-

Signaling Pathways and Workflows

The biological effects of diphenylmethylpiperidine scaffolds are initiated by their interaction with monoamine transporters, which in turn modulates downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a typical drug discovery workflow.

References

- 1. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of human drug self-administration procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desoxypipradrol - Wikipedia [en.wikipedia.org]

- 4. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug discrimination in methamphetamine-trained monkeys: effects of monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarworks.uno.edu [scholarworks.uno.edu]

- 7. Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. va.gov [va.gov]

- 10. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]

- 11. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human Drug Discrimination: A Primer and Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. labcorp.com [labcorp.com]

- 14. Human Drug Discrimination: Elucidating the Neuropharmacology of Commonly Abused Illicit Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Stimulant Self-Administration | Veterian Key [veteriankey.com]

- 17. Video: Self-administration Studies: Principle and Protocol [jove.com]

- 18. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 4-(Diphenylmethyl)piperidine: A Technical Guide to Solubility and Stability

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is fundamental to its successful application. This in-depth technical guide provides a detailed exploration of the solubility and stability of 4-(Diphenylmethyl)piperidine, a key intermediate in the synthesis of various pharmaceutical compounds.

While specific quantitative solubility and stability data for this compound is not extensively documented in publicly available literature, this guide offers a predictive solubility profile based on the known characteristics of its core chemical scaffold. More importantly, it provides detailed, best-practice experimental protocols for researchers to determine these critical parameters. This guide also explores potential degradation pathways based on the known reactivity of related piperidine derivatives, offering a roadmap for comprehensive stability assessment.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 251.37 g/mol .[1] Its structure, featuring a piperidine ring and a bulky, nonpolar diphenylmethyl group, governs its solubility and stability characteristics. The tertiary amine in the piperidine ring provides a site for protonation, influencing its solubility in acidic media.

Predicted Solubility Profile

Based on the general solubility characteristics of piperidine and its derivatives, a qualitative solubility profile for this compound can be predicted. The nonpolar diphenylmethyl group suggests limited aqueous solubility, while the piperidine ring allows for solubility in various organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water | Low | The large, hydrophobic diphenylmethyl group is expected to significantly limit solubility in water. |

| Aqueous Acid | Dilute HCl, Dilute Acetic Acid | High | The basic nitrogen on the piperidine ring will be protonated, forming a more soluble salt. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The piperidine moiety can engage in hydrogen bonding with protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Good dipole-dipole interactions are expected to facilitate dissolution. |

| Nonpolar | Hexane, Toluene | Low to Moderate | While the diphenylmethyl group has nonpolar character, the overall polarity of the molecule may limit miscibility with highly nonpolar solvents. |

Experimental Protocols

To obtain precise and reliable data, experimental determination of solubility and stability is crucial. The following sections provide detailed methodologies for these key experiments.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, pH 7.4 buffer, methanol, acetonitrile)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., at 25°C or 37°C). Shake the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For fine suspensions, centrifuge the samples at a high speed to pellet the undissolved compound.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification:

-

HPLC Analysis: Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC method. Analyze the sample and determine the concentration based on a calibration curve prepared with known standards of this compound.

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore and no interfering excipients are present, the concentration of the diluted, filtered solution can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

-

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. This protocol is based on the principles outlined in the ICH Q1A(R2) guideline.[2]

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water, methanol, and acetonitrile

-

pH meter

-

Photostability chamber

-

Oven

-

Stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at room temperature or an elevated temperature (e.g., 60°C) for a specified period.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature or an elevated temperature for a specified period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature.

-

Thermal Degradation: Expose both the solid compound and the stock solution to dry heat in an oven (e.g., 80°C).

-

Photolytic Degradation: Expose both the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating HPLC method.

-

Data Evaluation:

-

Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Calculate the percentage of degradation.

-

If significant degradation is observed, the degradation products can be further characterized using techniques like LC-MS to determine their molecular weights and structures.

-

Potential Degradation Pathways

While specific degradation pathways for this compound are not established, predictions can be made based on the chemical structure and known degradation patterns of similar compounds. The tertiary amine of the piperidine ring is a likely site for oxidation.

Oxidative Degradation: The nitrogen atom in the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide. Further oxidation could potentially lead to ring-opening products.

Acidic/Basic Degradation: The piperidine ring itself is generally stable to hydrolysis. However, extreme pH and high temperatures could potentially promote degradation, although this is less likely than oxidation.

Photodegradation: Aromatic systems can be susceptible to photolytic reactions. The diphenylmethyl group may undergo photochemical reactions upon exposure to UV light.

Conclusion

References

An In-depth Technical Guide to the Stereochemistry of 4-(Diphenylmethyl)piperidine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the stereochemical aspects of 4-(diphenylmethyl)piperidine. While the parent molecule is achiral, its derivatives are of significant interest in medicinal chemistry, where the introduction of chiral centers can profoundly influence pharmacological activity. This document covers the synthesis of the achiral parent compound, strategies for the preparation and separation of chiral derivatives, and the critical role of stereochemistry in their biological function. Detailed experimental protocols, quantitative data on stereoisomer activity, and conformational analysis are presented to serve as a valuable resource for professionals in drug discovery and development.

The Stereochemistry of the this compound Scaffold

The foundational molecule, this compound, also known as 4-benzhydrylpiperidine, is an achiral compound. This is due to the absence of any stereocenters, as no carbon atom is bonded to four different substituents. The molecule possesses a plane of symmetry that bisects the piperidine ring and the diphenylmethyl group.

While the parent compound lacks stereoisomers, the this compound scaffold is a common structural motif in a variety of biologically active molecules. The introduction of additional substituents onto the piperidine ring can create one or more chiral centers, leading to the existence of enantiomers and diastereomers. The spatial arrangement of these substituents is crucial for the molecule's interaction with biological targets, making the study of the stereochemistry of its derivatives essential for drug design and development.

Synthesis of this compound and Its Chiral Derivatives